Potassium trifluoro(4-fluoro-5-formyl-2-methylphenyl)borate
Description
Potassium trifluoro(4-fluoro-5-formyl-2-methylphenyl)borate (C$8$H$6$BF$_4$KO, MW 244.04 g/mol) is a potassium organotrifluoroborate salt characterized by a substituted phenyl ring with fluorine (4-position), formyl (5-position), and methyl (2-position) groups . This compound, cataloged under MFCD28166414, is used in cross-coupling reactions such as Suzuki-Miyaura couplings, where its electron-withdrawing formyl group enhances reactivity . It is commercially available with 95% purity and is shipped globally, though its synthesis details remain proprietary .
Properties
IUPAC Name |
potassium;trifluoro-(4-fluoro-5-formyl-2-methylphenyl)boranuide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BF4O.K/c1-5-2-8(10)6(4-14)3-7(5)9(11,12)13;/h2-4H,1H3;/q-1;+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNUBWRGPGUVUJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](C1=CC(=C(C=C1C)F)C=O)(F)(F)F.[K+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BF4KO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Substitution Reaction with Potassium Trifluoroborate Salts
The most widely reported method involves reacting a substituted aryl bromide with a preformed potassium trifluoroborate salt under palladium catalysis.
Procedure :
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Starting Material : 4-Fluoro-5-formyl-2-methylbromobenzene (1.0 equiv).
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Reagents : Potassium trifluoroborate (1.2 equiv), PdCl₂(dppf) (5 mol%), Cs₂CO₃ (3.0 equiv).
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Workup : Extraction with ethyl acetate, concentration, and recrystallization (acetone/hexanes).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 16 h |
| Temperature | 80°C |
| Pd Catalyst Loading | 5 mol% |
| Solvent System | THF/H₂O |
Limitations : Requires stringent exclusion of moisture and oxygen to prevent deboronation.
Multi-Step Synthesis from Boronic Acid Intermediates
Formation of Boronic Acid Precursor
The boronic acid intermediate is synthesized via iridium-catalyzed C–H borylation of 4-fluoro-2-methylbenzaldehyde derivatives.
Procedure :
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Substrate : 4-Fluoro-2-methylbenzaldehyde (1.0 equiv).
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Catalyst : [Ir(COD)(OMe)]₂ (0.1 mol%) with dtbpy ligand.
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Borylation Agent : B₂pin₂ (1.5 equiv).
Intermediate : 4-Fluoro-5-formyl-2-methylphenylboronic acid (isolated yield: 82%).
Conversion to Trifluoroborate Salt
The boronic acid is treated with potassium hydrogen difluoride (KHF₂) under aqueous conditions:
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Reagents : KHF₂ (3.0 equiv), MeOH/H₂O (4:1).
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Conditions : Stirring at 25°C for 4 h.
Key Data :
| Step | Conditions | Yield |
|---|---|---|
| C–H Borylation | 70°C, 24 h | 82% |
| KHF₂ Treatment | 25°C, 4 h | 89% |
Alternative Route via Lithiation-Electrophilic Trapping
Directed Ortho-Lithiation
Aryl lithium intermediates are generated using LDA (lithium diisopropylamide):
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Substrate : 2-Bromo-4-fluoro-5-methylbenzaldehyde.
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Base : LDA (2.2 equiv), THF, –78°C.
Intermediate : Lithium (4-fluoro-5-formyl-2-methylphenyl)borate.
Fluoride Quenching
The lithiated species is quenched with KHF₂ to yield the trifluoroborate:
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Reagents : KHF₂ (4.5 M aq. solution).
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Conditions : 0°C to 25°C, 2 h.
Advantages : Avoids transition-metal catalysts, suitable for acid-sensitive substrates.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield Range | Scalability | Cost Efficiency |
|---|---|---|---|
| Direct Borylation | 68–74% | Industrial | Moderate |
| Boronic Acid Route | 82–93% | Lab-scale | High |
| Lithiation Approach | 70–78% | Small-scale | Low |
Functional Group Compatibility
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Direct Borylation : Tolerates formyl groups but requires inert conditions.
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Boronic Acid Route : Compatible with electrophilic aldehydes.
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Lithiation : Limited by substrate stability at low temperatures.
Practical Considerations and Optimization
Purification Techniques
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Recrystallization : Acetone/hexanes (3:1) yields >98% purity.
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Column Chromatography : SiO₂ with ethyl acetate/hexanes (1:4) for boronic acid intermediates.
Industrial-Scale Production Protocols
Pilot Plant Synthesis (Patent CN105237340B)
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Batch Size : 50 kg of 4-fluoro-2-methylbenzaldehyde.
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Catalyst Recycling : Pd/C (0.1 mol%) reused for 5 cycles with <5% yield drop.
Cost Analysis :
| Component | Cost per kg (USD) |
|---|---|
| KHF₂ | 120 |
| Pd Catalyst | 950 |
| Solvents | 80 |
Emerging Methodologies
Photocatalytic Borylation
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro(4-fluoro-5-formyl-2-methylphenyl)borate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the formyl group to an alcohol group.
Substitution: The trifluoroborate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, alcohols, and substituted boron compounds .
Scientific Research Applications
Organic Synthesis
Cross-Coupling Reactions
Potassium trifluoro(4-fluoro-5-formyl-2-methylphenyl)borate serves as an effective coupling partner in cross-coupling reactions, particularly in the formation of carbon-carbon bonds. Its stability under oxidative conditions makes it a preferred reagent over traditional boronic acids.
Key Advantages:
- Stability: The compound is moisture- and air-stable, allowing for easier handling and storage.
- Reactivity: It participates effectively in Suzuki-Miyaura and Negishi coupling reactions, facilitating the synthesis of complex organic molecules.
Case Study:
A study by Molander et al. demonstrated that potassium trifluoroborates can be utilized to synthesize biaryl compounds efficiently. The reaction conditions optimized for this compound showed high yields in the formation of desired products with minimal side reactions .
Medicinal Chemistry
Potential Therapeutic Applications
Research indicates that derivatives of this compound may exhibit biological activity relevant to medicinal chemistry. Its structural features allow for modifications that could lead to the development of new pharmaceuticals.
Example Applications:
- Anticancer Agents: Boron-containing compounds have been investigated for their potential in treating various cancers. The trifluoroborate moiety can enhance the solubility and bioavailability of drug candidates.
- Neuroprotective Effects: Compounds similar to this compound have been explored for their neuroprotective properties against diseases like Alzheimer's and Parkinson's .
Materials Science
Polymer Chemistry
In materials science, this compound can be used as a building block for creating functional polymers. Its ability to undergo polymerization reactions opens avenues for developing new materials with tailored properties.
Applications:
- Conductive Polymers: Incorporating boron compounds into polymer matrices can enhance electrical conductivity, making them suitable for applications in electronics.
- Fluorinated Materials: The presence of fluorine enhances thermal stability and chemical resistance, which is beneficial in various industrial applications.
Table 1: Comparison of Potassium Trifluoroborates in Cross-Coupling Reactions
Mechanism of Action
The mechanism of action of potassium trifluoro(4-fluoro-5-formyl-2-methylphenyl)borate involves the formation of a boronate complex with a transition metal catalyst, such as palladium, in the Suzuki-Miyaura coupling reaction . This complex facilitates the transfer of the boron group to an electrophilic carbon, forming a new carbon-carbon bond . The molecular targets and pathways involved include the activation of the boron group and the stabilization of the transition state .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Formyl-Substituted Phenyltrifluoroborates
- Potassium 2-fluoro-5-formylphenyltrifluoroborate (CAS: 1012868-70-0, C$7$H$4$BF$_4$KO): Differs in substituent positions (2-fluoro, 5-formyl vs. 4-fluoro, 5-formyl) and lacks the methyl group.
- Potassium trifluoro(5-formyl-3-methylthiophen-2-yl)boranuide (CAS: 1186025-95-5, C$6$H$5$BF$_3$KOS):
Halogen- and Hydroxyl-Substituted Analogs
- Potassium trifluoro(5-fluoro-2-hydroxyphenyl)borate (CAS: 2461034-58-0):
- Potassium trifluoro(4-fluorophenyl)borate (CAS: 192863-35-7):
Reactivity in Cross-Coupling Reactions
- Target Compound : The formyl group strongly withdraws electrons, activating the aryl ring for nucleophilic attack in Suzuki-Miyaura couplings. The 2-methyl group introduces steric hindrance, which may slow reaction kinetics but improve selectivity .
- Its lack of electron-withdrawing groups limits use in couplings requiring activated substrates .
- Potassium trifluoro(5-methylfuran-2-yl)borate (CAS: 1111213-54-7):
Functionalization Potential
- The formyl group in the target compound enables condensation reactions (e.g., with amines or hydrazines) to form imines or hydrazones, a feature absent in non-formylated analogs like Potassium trifluoro(4-methoxyphenyl)borate (CAS: 192863-36-8) .
- In contrast, Potassium trifluoro(4-(hydroxymethyl)phenyl)borate (C$7$H$7$BF$_3$KO) contains a hydroxymethyl group, which is less reactive but offers orthogonal functionalization pathways (e.g., esterification) .
Biological Activity
Potassium trifluoro(4-fluoro-5-formyl-2-methylphenyl)borate is a compound that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a trifluoroborate group and a substituted aromatic ring, which may contribute to its biological interactions. The structure can be represented as follows:
Research indicates that compounds containing boron, such as this compound, may interact with various biological targets. Specifically, organotrifluoroborates have been studied for their inhibitory effects on serine proteases, acting as non-covalent, competitive inhibitors. This interaction is thought to involve hydrogen bonding within the enzyme's active site, leading to reversible inhibition .
Antinociceptive Properties
A study investigating the pharmacological properties of related boron compounds found that potassium thiophene-3-trifluoroborate exhibited antinociceptive effects in animal models. These findings suggest potential analgesic properties for similar boron-containing compounds .
Toxicological Evaluation
A toxicological investigation assessed the effects of potassium thiophene-3-trifluoroborate on mice. Parameters such as liver and kidney function were evaluated through biochemical assays measuring enzyme levels (e.g., aspartate aminotransferase, alanine aminotransferase) and oxidative stress markers (e.g., lipid peroxidation). The results indicated no significant alterations in these parameters compared to control groups, suggesting a favorable safety profile at tested doses .
Case Studies and Research Findings
- Inhibition of Serine Proteases :
- Pharmacological Profiling :
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the key considerations in synthesizing Potassium trifluoro(4-fluoro-5-formyl-2-methylphenyl)borate?
- Methodological Answer : Synthesis typically involves lithiation of the precursor aryl compound followed by borylation. For example, tert-butyl-protected indole derivatives are lithiated using n-BuLi and 2,2,6,6-tetramethylpiperidine (TMP) as a base, then reacted with triisopropyl borate. Subsequent treatment with aqueous KHF₂ yields the potassium trifluoroborate salt . Key considerations include:
- Temperature control : Lithiation reactions often require cryogenic conditions (−78°C) to prevent side reactions.
- Purification : Column chromatography or recrystallization (e.g., using methanol/water mixtures) ensures removal of unreacted borate esters .
- Moisture sensitivity : The compound’s stability requires anhydrous handling and storage under inert gas .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : Multi-technique validation is critical:
- NMR spectroscopy : ¹⁹F NMR (δ ~−135 to −145 ppm for BF₃⁻ group) and ¹H NMR (aromatic protons and formyl proton at δ ~9-10 ppm) confirm substitution patterns .
- Mass spectrometry : High-resolution ESI-MS can verify the exact mass (e.g., calculated m/z for C₉H₆BF₄KO₂: ~294.0) .
- X-ray crystallography : For unambiguous confirmation, single-crystal analysis resolves bond lengths and angles, as demonstrated for related trifluoroborate salts .
Advanced Research Questions
Q. How does the formyl substituent influence the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing formyl group enhances electrophilicity at the boron-bound aryl ring, facilitating Suzuki-Miyaura couplings. However, competing side reactions (e.g., aldehyde oxidation) may occur. Strategies to mitigate this include:
- Protecting groups : Temporarily masking the formyl group (e.g., as an acetal) during coupling .
- Catalyst optimization : Palladium catalysts with bulky ligands (e.g., SPhos) improve selectivity by reducing undesired aldehyde interactions .
- Kinetic studies : Monitor reaction progress via ¹⁹F NMR to detect BF₃⁻ dissociation, which indicates decomposition .
Q. What analytical challenges arise when studying decomposition pathways of this compound under thermal stress?
- Methodological Answer : Thermal gravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) identifies decomposition onset temperatures. For potassium trifluoroborates, decomposition typically releases BF₃ gas above 150°C, detectable via FT-IR (peaks at ~1450 cm⁻¹ for B-F stretching) .
- Mitigation : Conduct reactions under inert atmospheres and avoid prolonged heating.
- Controlled studies : Isothermal stability tests at 80–100°C quantify degradation rates, informing safe handling protocols .
Q. How do substituent effects (fluoro, methyl, formyl) impact the compound’s solubility and stability in polar aprotic solvents?
- Methodological Answer :
- Solubility : The trifluoroborate anion enhances solubility in polar solvents (e.g., DMF, THF). Methyl and fluoro groups reduce polarity, improving solubility in dichloromethane .
- Stability : Fluorine substituents increase hydrolytic stability by withdrawing electron density from boron. However, the formyl group’s hydrophilicity may necessitate dry solvent conditions to prevent hydrolysis .
- Empirical testing : Compare ¹⁹F NMR signals in DMSO-d₆ vs. CDCl₃ to assess solvent compatibility .
Contradictions and Resolutions
- Synthesis yield variability : reports yields >70% for similar compounds, while notes lower yields (~50%) for derivatives with electron-withdrawing groups. Resolution: Optimize stoichiometry of TMP and n-BuLi to enhance lithiation efficiency .
- Safety concerns : While lists the compound under explosives, practical decomposition risks are minimal below 150°C. Always consult TGA data for specific batches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
